molecular formula C12H8Br2 B048405 4,4'-Dibromobiphenyl CAS No. 92-86-4

4,4'-Dibromobiphenyl

Cat. No. B048405
CAS RN: 92-86-4
M. Wt: 312 g/mol
InChI Key: HQJQYILBCQPYBI-UHFFFAOYSA-N
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Description

4,4’-Dibromobiphenyl is commonly used as fire retardants and plasticizers. It also has applications in gas chromatography and liquid chromatography analysis .


Synthesis Analysis

4,4’-Dibromobiphenyl can be synthesized by actively brominating biphenyl in a reaction medium containing at least one strong acid having a pKa of at most 4, such as a carboxylic or sulfonic acid . Another method involves selective metalation of dibromobenzene with tributylmagnesate .


Molecular Structure Analysis

The molecular structure of 4,4’-Dibromobiphenyl can be represented by the linear formula BrC6H4C6H4Br .


Chemical Reactions Analysis

The degradation of 4,4’-Dibromobiphenyl through a photoelectrocatalytic process has been studied . The π-electron density of the aromatic ligand serves as the coordination site in the formation of a new complex of trinuclear silver (I) pyrazolate macrocycle .


Physical And Chemical Properties Analysis

4,4’-Dibromobiphenyl has a molecular weight of 312.00, a boiling point of 355-360 °C, and a melting point of 163-165 °C . Its density is 1.7±0.1 g/cm3, and it has a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Environmental Monitoring

4,4’-Dibromobiphenyl: is a persistent organic pollutant and is monitored due to its potential environmental impact. It’s used as a marker in environmental studies to track pollution levels and study the distribution of brominated flame retardants in ecosystems .

Electrochemical Sensing

Researchers have developed an electrochemical sensor using a molecularly imprinted polymerized ionic liquid film with 4,4’-Dibromobiphenyl as a template. This sensor exhibits high selectivity and sensitivity for detecting trace amounts of the compound in soil samples, which is crucial for environmental safety assessments .

Flame Retardancy Analysis

As a brominated flame retardant, 4,4’-Dibromobiphenyl is studied for its efficiency in preventing fires in various materials, including plastics, textiles, and electronic products. Research in this field focuses on improving safety standards and developing new materials with enhanced flame retardant properties .

Analytical Chemistry

In analytical chemistry, 4,4’-Dibromobiphenyl is utilized as a standard in gas chromatography and liquid chromatography analyses. It helps in the calibration of instruments and validation of analytical methods for accurate measurement of brominated compounds .

Material Science

The compound is used in the synthesis of novel materials. For example, it has been used to prepare 3,7-dibromodibenzothiophene-5-dioxide and 4,4’-Dibromobiphenyl-3-sulfonic acid , which are intermediates in the production of advanced materials with potential applications in electronics and photonics .

Safety and Hazards

4,4’-Dibromobiphenyl is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

Future Directions

The luminescence spectrum of free 4,4’-Dibromobiphenyl shows a structured band with a maximum at 415 nm, typical of ligand-centered fluorescence . The formation of the complex leads to a significant shift of the emission band to lower energy (the maximum at 505 nm), demonstrating the possibility of controlling photoluminescence properties of oligophenylene systems .

properties

IUPAC Name

1-bromo-4-(4-bromophenyl)benzene
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InChI

InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
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InChI Key

HQJQYILBCQPYBI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br
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Molecular Formula

C12H8Br2
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DSSTOX Substance ID

DTXSID1059072
Record name 4,4'-dibromo-1,1'-Biphenyl
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Molecular Weight

312.00 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 4,4'-Dibromobiphenyl
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Vapor Pressure

0.0000246 [mmHg]
Record name 4,4'-Dibromobiphenyl
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Product Name

4,4'-Dibromobiphenyl

CAS RN

92-86-4
Record name 4,4′-Dibromobiphenyl
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Record name 1,1'-Biphenyl, 4,4'-dibromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4,4'-dibromobiphenyl?

A1: 4,4'-Dibromobiphenyl has the molecular formula C12H8Br2 and a molecular weight of 312.00 g/mol.

Q2: What are the main spectroscopic techniques used to characterize 4,4'-dibromobiphenyl?

A2: Researchers commonly employ gas chromatography-mass spectrometry (GC-MS) to identify and quantify 4,4'-dibromobiphenyl and its metabolites. NMR spectroscopy is also utilized to confirm the structure and purity of synthesized 4,4'-dibromobiphenyl.

Q3: Can you describe a common method for synthesizing 4,4'-dibromobiphenyl?

A3: One common method involves reacting biphenyl with bromine in a solvent mixture of water and glacial acetic acid. This reaction is typically carried out in the presence of an oxidant and an auxiliary oxidant under heating. The resulting 4,4'-dibromobiphenyl can then be purified by methods like methanol leaching and drying.

Q4: What are some applications of 4,4'-dibromobiphenyl in material science?

A4: 4,4'-Dibromobiphenyl is a valuable building block in the synthesis of various polymers, including poly(arylene sulfide)s, polytriarylamines, and conjugated polymers incorporating thiophene units. These polymers find applications in diverse fields like electronics and optoelectronics.

Q5: How does 4,4'-dibromobiphenyl contribute to the properties of copolymers?

A5: Incorporating 4,4'-dibromobiphenyl into copolymers can influence their thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm). For instance, copolymers containing both p-phenylene sulfide and biphenylene sulfide units, synthesized with 4,4'-dibromobiphenyl, exhibit altered Tg and Tm compared to homopolymers.

Q6: Has 4,4'-dibromobiphenyl been explored in catalytic applications?

A6: While 4,4'-dibromobiphenyl itself might not be directly used as a catalyst, its degradation has been studied in the context of catalytic oxidation. Research has explored the use of catalysts like Mn-Co-Ce complex oxides to degrade 4,4'-dibromobiphenyl in subcritical water.

Q7: Are there any computational studies on 4,4'-dibromobiphenyl?

A7: Yes, computational studies have investigated the adiabatic molecular alignment of 4,4'-dibromobiphenyl using laser pulses. These studies employed Coulomb explosion imaging to analyze the molecular orientation achieved.

Q8: What are the environmental concerns associated with 4,4'-dibromobiphenyl?

A8: 4,4'-dibromobiphenyl is considered a persistent organic pollutant (POP). Its presence in the environment raises concerns due to its potential for bioaccumulation and toxicity.

Q9: How is 4,4'-dibromobiphenyl degraded in the environment?

A9: Several methods have been explored for the degradation of 4,4'-dibromobiphenyl, including photo-degradation, catalytic subcritical water oxidation, and photoelectrocatalytic degradation using TiO2 nanotube arrays.

Q10: What factors influence the degradation of 4,4'-dibromobiphenyl?

A10: Factors such as light intensity, dissolved oxygen, pH, presence of catalysts (e.g., Mn-Co-Ce oxides), and the use of additives like hydrogen peroxide can influence the degradation rate and efficiency of 4,4'-dibromobiphenyl. , ,

Q11: Has 4,4'-dibromobiphenyl been used in analytical chemistry?

A11: Yes, 4,4'-dibromobiphenyl is employed as an internal standard in analytical techniques like gas chromatography to estimate the concentration of organic compounds leached from pharmaceutical packaging.

Q12: Are there any known crystallographic studies on 4,4'-dibromobiphenyl?

A12: Crystallographic studies have determined the crystal structure of 4,4'-dibromobiphenyl, revealing its molecular geometry and packing arrangement in the solid state. ,

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